2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamide
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Overview
Description
2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamide involves several steps. One common method is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Industrial production methods often utilize continuous flow reactions and microwave irradiation for efficient synthesis .
Chemical Reactions Analysis
2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamide can be compared with other piperidine derivatives, such as:
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: These compounds are potent inhibitors of protein kinase B (Akt) and have applications in cancer therapy.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives exhibit anti-inflammatory properties and are used in the treatment of inflammatory diseases.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from other piperidine derivatives .
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C14H21N3O/c1-16(13-5-3-2-4-6-13)14(18)11-17-9-7-12(15)8-10-17/h2-6,12H,7-11,15H2,1H3 |
InChI Key |
RPYUZZHPFMIGEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCC(CC2)N |
Origin of Product |
United States |
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